4-chloro-N-{1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline
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Overview
Description
4-CHLORO-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE is a complex organic compound with a unique structure that includes a tetrazole ring, a cyclopentyl group, and a chlorinated aniline moiety
Preparation Methods
The synthesis of 4-CHLORO-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE typically involves multiple steps, including the formation of the tetrazole ring and the subsequent coupling with the chlorinated anilineIndustrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-CHLORO-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The chlorinated aniline moiety allows for substitution reactions, where the chlorine atom can be replaced by other functional groups using appropriate reagents.
Coupling Reactions: The tetrazole ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and coupling reagents like palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-CHLORO-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with biological targets and pathways.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.
Material Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and the chlorinated aniline moiety play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 4-CHLORO-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE include other tetrazole-containing compounds and chlorinated anilines. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture. The uniqueness of 4-CHLORO-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE lies in its combination of a tetrazole ring with a cyclopentyl group and a chlorinated aniline, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C19H20ClN5 |
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Molecular Weight |
353.8 g/mol |
IUPAC Name |
4-chloro-N-[1-[1-(4-methylphenyl)tetrazol-5-yl]cyclopentyl]aniline |
InChI |
InChI=1S/C19H20ClN5/c1-14-4-10-17(11-5-14)25-18(22-23-24-25)19(12-2-3-13-19)21-16-8-6-15(20)7-9-16/h4-11,21H,2-3,12-13H2,1H3 |
InChI Key |
FMNNTBSGIRQLER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)C3(CCCC3)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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